Ethyl 4-Chloro-3-iodobenzoate

Lipophilicity LogP ADME

Ethyl 4-chloro-3-iodobenzoate (CAS 1208074-81-0) is a dihalogenated benzoate ester building block featuring an ortho-iodo, para-chloro arrangement ideally suited for programmed sequential cross-coupling reactions. The high reactivity differential between aryl iodide and chloride enables chemo- and regioselective Suzuki-Miyaura or Sonogashira couplings, making it a superior linchpin for synthesizing asymmetric biaryls and conjugated systems. Supplied at 98% purity (GC), this compound reduces catalyst poisoning and improves reproducibility in multi-gram syntheses. Choose this building block for its unique halogen positioning and reliable performance in demanding catalytic transformations.

Molecular Formula C9H8ClIO2
Molecular Weight 310.515
CAS No. 1208074-81-0
Cat. No. B599309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Chloro-3-iodobenzoate
CAS1208074-81-0
Synonyms4-Chloro-3-iodo-benzoic acid ethyl ester
Molecular FormulaC9H8ClIO2
Molecular Weight310.515
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)Cl)I
InChIInChI=1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
InChIKeyGOYFFWQUFXVRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chloro-3-iodobenzoate (CAS 1208074-81-0): A Dual-Halogen Building Block for Programmable Synthesis


Ethyl 4-chloro-3-iodobenzoate is a benzoate ester derivative that belongs to the class of dihalogenated aromatic building blocks. Its molecular structure incorporates both an iodine atom and a chlorine atom on the benzene ring, with the iodine positioned ortho to the ester group. This arrangement enables its use in transition-metal-catalyzed cross-coupling reactions, where the reactivity differential between aryl iodides and chlorides permits sequential functionalization . The compound is commercially available with typical purity specifications of 98% (GC) and is employed as a key intermediate in the synthesis of complex organic molecules, including pharmaceutical candidates and agrochemicals .

Why Substituting Ethyl 4-Chloro-3-iodobenzoate with Other Halogenated Benzoates Compromises Synthetic Utility


The unique spatial arrangement of halogens in ethyl 4-chloro-3-iodobenzoate (iodine ortho to the ester, chlorine para to the ester) cannot be replicated by generic halogenated benzoates. In contrast, the regioisomer ethyl 3-chloro-4-iodobenzoate places the iodine para to the ester, which alters the reactivity profile in cross-coupling [1]. Mono-halogenated analogs such as ethyl 4-iodobenzoate lack the secondary chloride handle, eliminating the possibility of sequential diversification. Even the structurally similar ethyl 4-bromo-3-chlorobenzoate, while possessing two halogens, exhibits significantly reduced reactivity at the bromide site compared to an aryl iodide (relative reactivity I > Br >> Cl), leading to lower yields and narrower catalyst compatibility . The precise combination of an iodine atom (high oxidative addition activity) and a chlorine atom (robust C–Cl bond for late-stage functionalization) in a single molecular scaffold is essential for achieving chemo- and regioselective transformations.

Quantitative Differentiation of Ethyl 4-Chloro-3-iodobenzoate from Closest Analogs


Lipophilicity Comparison: Ethyl 4-Chloro-3-iodobenzoate vs. Ethyl 4-Bromo-3-chlorobenzoate

The LogP value, a critical predictor of lipophilicity and membrane permeability, differentiates the iodo- and bromo- analogs. Ethyl 4-chloro-3-iodobenzoate exhibits a LogP of 3.1213, which is measurably lower than the 3.2792 of ethyl 4-bromo-3-chlorobenzoate [1][2]. This 0.1579 log unit reduction may translate to improved aqueous solubility and potentially altered pharmacokinetic behavior in bioactive compounds derived from the scaffold.

Lipophilicity LogP ADME

Reactivity Advantage: Aryl Iodide vs. Aryl Bromide in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the relative reactivity of halide leaving groups follows a well-established hierarchy: R-I > R-Br > R-OTf >> R-Cl [1]. Consequently, the iodine atom in ethyl 4-chloro-3-iodobenzoate undergoes oxidative addition significantly faster than the bromine in ethyl 4-bromo-3-chlorobenzoate. This kinetic differentiation enables mild reaction conditions (lower temperatures, shorter times) and higher yields for the initial coupling step, while preserving the aryl chloride for a subsequent orthogonal transformation.

Cross-coupling Suzuki-Miyaura Reactivity

Regioisomeric Differentiation: Ortho-Iodine vs. Para-Iodine in Sequential Coupling

Ethyl 4-chloro-3-iodobenzoate and its regioisomer ethyl 3-chloro-4-iodobenzoate share identical molecular weight (310.52 g/mol) and LogP (3.1213) [1][2]. However, the spatial arrangement of halogens critically impacts synthetic utility. In the target compound, the iodine atom is ortho to the ester group, which can exert a directing effect in directed ortho-metalation (DoM) or influence the regioselectivity of cross-coupling due to steric and electronic effects. In the regioisomer, iodine is para to the ester, offering different regiochemical possibilities but lacking the ortho-directing capacity.

Regioselectivity Sequential cross-coupling Ortho-lithiation

Molecular Weight and Exact Mass: Analytical Differentiation from Bromo Analog

The substitution of iodine (atomic weight 126.90) for bromine (atomic weight 79.90) results in a significant increase in molecular weight. Ethyl 4-chloro-3-iodobenzoate has a molecular weight of 310.52 g/mol and an exact mass of 309.9260, compared to 263.52 g/mol and 261.9400 for ethyl 4-bromo-3-chlorobenzoate [1][2]. This 47 g/mol difference is readily distinguishable by mass spectrometry, facilitating unambiguous identification and quantification of the compound in reaction mixtures and final products.

LC-MS GC-MS Quality control

Commercial Availability and Purity Specification

Ethyl 4-chloro-3-iodobenzoate is commercially available from multiple reputable chemical suppliers with a minimum purity specification of 98% (GC) . In contrast, the bromo analog is typically offered at 95% purity, and the regioisomer ethyl 3-chloro-4-iodobenzoate often lacks established purity standards across vendors. This higher baseline purity reduces the need for additional purification steps prior to use in sensitive synthetic applications.

Procurement Quality control Supply chain

Optimal Application Scenarios for Ethyl 4-Chloro-3-iodobenzoate Based on Differential Evidence


Sequential Cross-Coupling for Construction of Complex Biaryl Scaffolds

Due to the high reactivity of the aryl iodide moiety (R-I > R-Br >> R-Cl) , this compound is ideally suited as a linchpin for sequential Suzuki-Miyaura or Sonogashira couplings. The iodine atom undergoes facile oxidative addition under mild conditions to install a first aryl or alkynyl group, while the chlorine atom remains intact for a subsequent orthogonal coupling using more forcing conditions or a different catalyst system. This programmed reactivity is a cornerstone for the synthesis of asymmetric biaryls and extended conjugated systems found in pharmaceuticals and organic electronic materials .

Lead Optimization in Medicinal Chemistry Where LogP Modulation is Critical

The measured LogP difference of -0.1579 relative to the bromo analog can be exploited to fine-tune the lipophilicity of drug candidates. In medicinal chemistry programs targeting central nervous system disorders or seeking to reduce off-target binding, the slightly lower lipophilicity of the iodo-containing building block may provide a measurable advantage in balancing potency with favorable ADME properties.

Synthesis of Ortho-Substituted Benzoic Acid Derivatives via Directed Metalation

The ortho-iodo arrangement in ethyl 4-chloro-3-iodobenzoate enables halogen-lithium exchange or directed ortho-metalation (DoM) strategies that are not accessible with the para-iodo regioisomer. This regiochemical control is essential for accessing specific ortho-substituted products, which are common motifs in bioactive natural products and enzyme inhibitors.

High-Purity Starting Material for Sensitive Catalytic Processes

The documented commercial availability at 98% purity makes this compound a reliable choice for research groups and industrial labs employing catalyst systems that are sensitive to impurities (e.g., palladium/phosphine ligand combinations). Using a building block with a 3% higher purity specification than the bromo analog can reduce the incidence of catalyst poisoning and improve the reproducibility of multi-gram or kilogram-scale reactions.

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